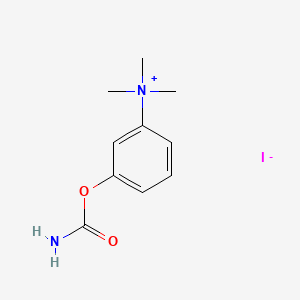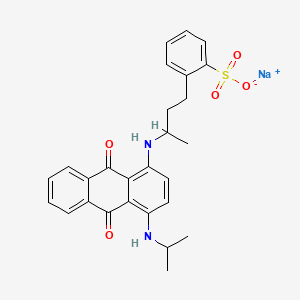
Ammonium 1,4-didecyl sulphonatosuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium 1,4-didecyl sulphonatosuccinate: is a chemical compound with the molecular formula C24H49NO7S . It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by the presence of two decyl (C10) chains attached to a sulphonatosuccinate backbone, with an ammonium ion as the counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ammonium 1,4-didecyl sulphonatosuccinate typically involves the esterification of succinic acid with decanol, followed by sulfonation and neutralization with ammonium hydroxide. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality. The raw materials used include succinic acid, decanol, sulfur trioxide, and ammonium hydroxide.
Analyse Des Réactions Chimiques
Types of Reactions: Ammonium 1,4-didecyl sulphonatosuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted succinate derivatives.
Applications De Recherche Scientifique
Ammonium 1,4-didecyl sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization.
Biology: Employed in cell culture studies to enhance the solubility of hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mécanisme D'action
The mechanism of action of ammonium 1,4-didecyl sulphonatosuccinate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, enhancing their solubility and stability in aqueous environments. The molecular targets include cell membranes and hydrophobic compounds, facilitating their interaction and transport.
Comparaison Avec Des Composés Similaires
- Ammonium lauryl sulfate
- Sodium dodecyl sulfate
- Cetyltrimethylammonium bromide
Comparison: Ammonium 1,4-didecyl sulphonatosuccinate is unique due to its dual decyl chains, which provide enhanced surfactant properties compared to compounds with shorter alkyl chains. This makes it particularly effective in applications requiring strong emulsification and solubilization capabilities.
Propriétés
Numéro CAS |
94313-89-0 |
|---|---|
Formule moléculaire |
C24H49NO7S |
Poids moléculaire |
495.7 g/mol |
Nom IUPAC |
azanium;1,4-didecoxy-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C24H46O7S.H3N/c1-3-5-7-9-11-13-15-17-19-30-23(25)21-22(32(27,28)29)24(26)31-20-18-16-14-12-10-8-6-4-2;/h22H,3-21H2,1-2H3,(H,27,28,29);1H3 |
Clé InChI |
SOPRNXRDANZMOB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCC)S(=O)(=O)[O-].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


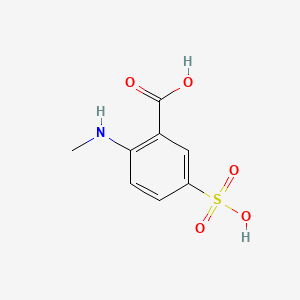
![[3-(Isoquinolin-1-yl)phenyl]methanol](/img/structure/B13778091.png)


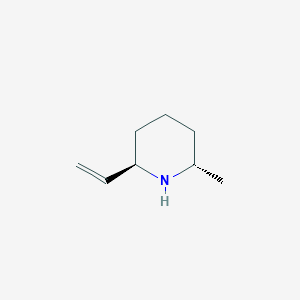
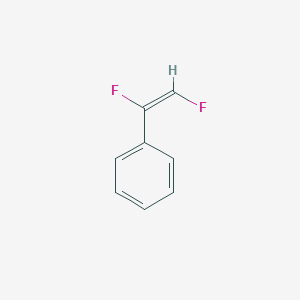
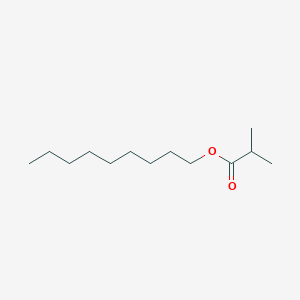
![tert-butyl 3-[3-(trifluoromethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B13778123.png)
